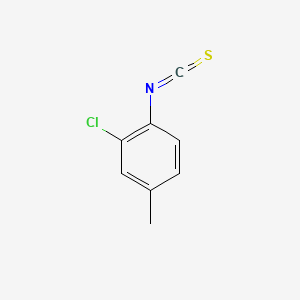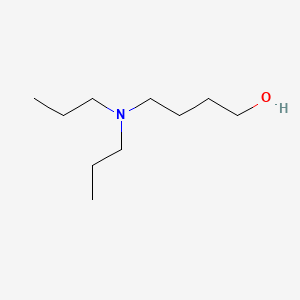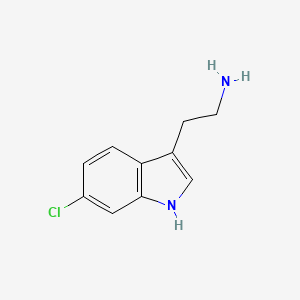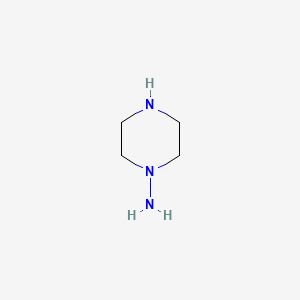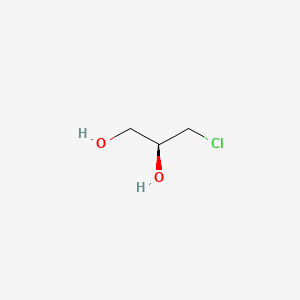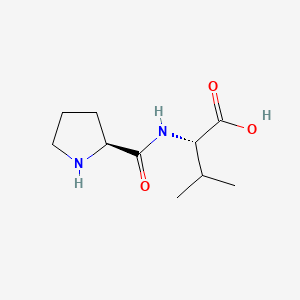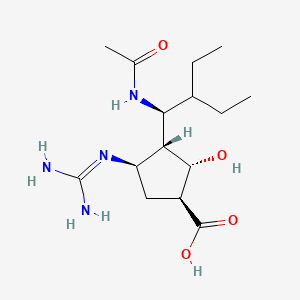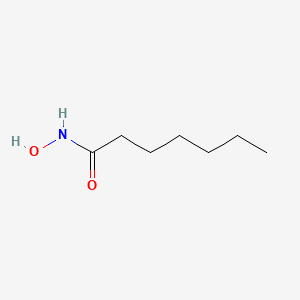
N-羟基庚酰胺
描述
N-Hydroxyheptanamide is a chemical compound with the molecular formula C7H15NO2 . It is also known by other names such as Heptanamide, N-hydroxy-, Heptanohydroxamic acid, and Enenthohydroxamic acid .
Synthesis Analysis
A series of novel N-hydroxyheptanamides incorporating 6-hydroxy-2 methylquinazolin-4 (3H)-ones was designed, synthesized, and evaluated for HDAC inhibitory potency as well as cytotoxicity against three human cancer cell lines .Molecular Structure Analysis
The molecular structure of N-Hydroxyheptanamide consists of seven carbon atoms, fifteen hydrogen atoms, one nitrogen atom, and two oxygen atoms . The InChI representation of the molecule isInChI=1S/C7H15NO2/c1-2-3-4-5-6-7(9)8-10/h10H,2-6H2,1H3,(H,8,9) . Chemical Reactions Analysis
N-Hydroxyheptanamide has been evaluated for its HDAC inhibitory potency. The compounds displayed strong inhibition against the whole cell HDAC enzymes .Physical And Chemical Properties Analysis
N-Hydroxyheptanamide has a molecular weight of 145.20 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 5 . The exact mass and the monoisotopic mass of the compound are 145.110278721 g/mol . The topological polar surface area of the compound is 49.3 Ų .科学研究应用
药代动力学/药效动力学建模
研究已经探讨了药代动力学/药效动力学(PK/PD)建模在药物开发中的应用,特别是在从临床前动物模型中预测临床相关药物浓度方面。这种方法有助于从临床前研究过渡到临床试验,这对于药物开发至关重要(Kreilgaard等,2008年)。
靶点分析和药物再利用
研究已经确定了某些化学基团的重要性,例如N-羟基肉桂酰胺基团,在抑制特定酶方面的作用,这可以导致药物用于不同治疗应用的再利用。例如,N-羟基肉桂酰胺衍生物对苯丙氨酸羟化酶的抑制表明在治疗酪氨酸血症等疾病方面具有潜在应用(Becher et al., 2016)。
多酚化合物在健康管理中的应用
与N-羟基庚酰胺相关的羟基肉桂酸衍生物已经显示出在管理糖尿病、高脂血症和肥胖等疾病方面的潜在治疗益处。它们的抗氧化和抗炎性能使它们成为治疗与肥胖相关的健康并发症中有价值的分子(Alam et al., 2016)。
水凝胶在生物医学应用中的应用
水凝胶可以包含N-羟基庚酰胺等衍生物,由于其高吸水性和柔韧性,它们在各种生物医学领域广泛应用。这些智能水凝胶可以对外部刺激(如温度和pH值)做出反应,使它们适用于组织工程、药物传递和免疫疗法等应用(Li et al., 2018)。
心脏保护和抗氧化性能
对与N-羟基庚酰胺结构相关的咖啡酸和绿原酸的研究突出了它们潜在的心脏保护和抗氧化性能。这项研究可能指导治疗高血压等疾病的治疗方法(Agunloye et al., 2019)。
抗癌药物的开发
研究已经集中在设计和合成新型N-羟基庚酰胺衍生物作为组蛋白去乙酰化酶抑制剂和细胞毒剂,突出了它们在抗癌药物开发中的潜力(Minh et al., 2019)。
作用机制
Target of Action
N-Hydroxyheptanamide, also known as Heptanamide, N-hydroxy-, primarily targets Histone Deacetylase 6 (HDAC6) . HDAC6 is an enzyme that plays a crucial role in cancer treatment . It is unique among the 18 subtypes of mammalian HDACs as it mainly exists in the cytoplasm and directly acts on a host of cytosolic proteins and substrates .
Mode of Action
N-Hydroxyheptanamide interacts with HDAC6 by inhibiting its activity. The most potent compound, 7-((4, 6-diphenylpyrimidin-2-yl)amino)-N-hydroxyheptanamide, inhibited HDAC6 with an IC50 of 3.8 nM and showed 26-fold selectivity over HDAC1 . This interaction results in changes in the acetylation status of histones and non-histone proteins, thereby affecting gene expression .
Biochemical Pathways
The inhibition of HDAC6 by N-Hydroxyheptanamide affects various biochemical pathways. HDAC6 is known to act on cytosolic proteins and substrates such as α- and β-tubulin, heat shock protein, assembled microtubules, and cortactin . By inhibiting HDAC6, N-Hydroxyheptanamide can potentially disrupt these pathways and their downstream effects.
Pharmacokinetics
The potency of the compound against hdac6 and its selectivity over hdac1 suggest that it may have favorable bioavailability .
Result of Action
The inhibition of HDAC6 by N-Hydroxyheptanamide results in promising antiproliferative activities against different tumor cell lines . This suggests that the compound could potentially be used in cancer treatment.
未来方向
N-Hydroxyheptanamide and its derivatives have shown potential as HDAC inhibitors, which are a class of compounds that have been used in cancer treatment . Future research could focus on further exploring the therapeutic potential of N-Hydroxyheptanamide and its derivatives, particularly their efficacy and safety in preclinical and clinical settings.
生化分析
Biochemical Properties
N-Hydroxyheptanamide has been identified as a potent inhibitor of histone deacetylase enzymes. It interacts with the active site of these enzymes, binding to the zinc ion present in the catalytic domain. This interaction prevents the deacetylation of histone proteins, leading to an accumulation of acetylated histones and a more relaxed chromatin structure. This relaxed structure allows for increased transcriptional activity of certain genes, which can lead to the reactivation of tumor suppressor genes and the inhibition of cancer cell growth .
Cellular Effects
N-Hydroxyheptanamide has been shown to have significant effects on various types of cells. In cancer cells, it induces cell cycle arrest and apoptosis. This compound influences cell signaling pathways by increasing the acetylation of histone proteins, which in turn affects the expression of genes involved in cell cycle regulation and apoptosis. Additionally, N-Hydroxyheptanamide has been observed to alter cellular metabolism by modulating the expression of genes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of N-Hydroxyheptanamide involves its binding to the active site of histone deacetylase enzymes. This binding inhibits the enzyme’s activity, leading to an increase in the levels of acetylated histones. The increased acetylation of histones results in a more open chromatin structure, which facilitates the transcription of genes that are normally repressed. This can lead to the reactivation of tumor suppressor genes and the inhibition of cancer cell proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Hydroxyheptanamide have been observed to change over time. The compound is relatively stable, but its activity can decrease over extended periods due to degradation. Long-term studies have shown that continuous exposure to N-Hydroxyheptanamide can lead to sustained increases in histone acetylation and prolonged inhibition of cancer cell growth. The compound’s effectiveness may diminish over time as cells develop resistance mechanisms .
Dosage Effects in Animal Models
In animal models, the effects of N-Hydroxyheptanamide vary with different dosages. At lower doses, the compound effectively inhibits histone deacetylase activity and induces apoptosis in cancer cells without causing significant toxicity. At higher doses, N-Hydroxyheptanamide can cause adverse effects, including hepatotoxicity and gastrointestinal disturbances. Threshold effects have been observed, where a certain dosage is required to achieve a therapeutic effect, but exceeding this dosage can lead to toxicity .
Metabolic Pathways
N-Hydroxyheptanamide is involved in metabolic pathways related to histone acetylation. It interacts with histone deacetylase enzymes, inhibiting their activity and leading to increased levels of acetylated histones. This can affect metabolic flux and the levels of various metabolites involved in cellular processes. Additionally, N-Hydroxyheptanamide may interact with other enzymes and cofactors involved in histone modification and gene expression .
Transport and Distribution
Within cells, N-Hydroxyheptanamide is transported and distributed through various mechanisms. It can diffuse across cell membranes and accumulate in the nucleus, where it exerts its inhibitory effects on histone deacetylase enzymes. The compound may also interact with transporters and binding proteins that facilitate its uptake and distribution within cells and tissues .
Subcellular Localization
N-Hydroxyheptanamide is primarily localized in the nucleus, where it interacts with histone deacetylase enzymes. Its activity and function are influenced by its subcellular localization, as the compound needs to be in close proximity to its target enzymes to exert its inhibitory effects. Post-translational modifications and targeting signals may also play a role in directing N-Hydroxyheptanamide to specific compartments or organelles within the cell .
属性
IUPAC Name |
N-hydroxyheptanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-2-3-4-5-6-7(9)8-10/h10H,2-6H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLMPWDWLVIWORW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90184489 | |
| Record name | Heptanamide, N-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90184489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30406-18-9 | |
| Record name | N-Hydroxyheptanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30406-18-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Heptanamide, N-hydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030406189 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Heptanamide, N-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90184489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does N-Hydroxyheptanamide, specifically when part of a larger molecule, interact with its target, and what are the downstream effects?
A1: N-Hydroxyheptanamide often serves as a zinc-binding group (ZBG) in molecules designed to inhibit histone deacetylases (HDACs) [, , , , ]. These enzymes play a crucial role in regulating gene expression by removing acetyl groups from histone proteins. By inhibiting HDACs, compounds containing the N-Hydroxyheptanamide moiety can induce hyperacetylation of histones, leading to changes in gene expression and ultimately affecting cell proliferation, differentiation, and apoptosis [, , ].
Q2: Have any N-Hydroxyheptanamide-containing compounds shown promising in vitro and in vivo efficacy? What do these findings suggest about their potential as anticancer agents?
A3: Yes, several N-Hydroxyheptanamide derivatives have demonstrated promising anticancer activity. For example, CUDC-101 (7-(4-(3-ethynylphenylamino)-7-methoxyquinazolin-6-yloxy)-N-hydroxyheptanamide) exhibits potent inhibitory activity against HDACs, EGFR, and HER2, leading to significant antiproliferative effects in various cancer cell lines and tumor regression in xenograft models []. Another compound, CKD5, a 7-ureido-N-hydroxyheptanamide derivative, showed improved cytotoxic effects, induced apoptosis, and prolonged survival in glioblastoma models compared to traditional HDAC inhibitors []. These findings highlight the potential of N-Hydroxyheptanamide-based compounds as anticancer therapeutics, particularly for targeting cancers with dysregulated HDAC activity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


